molecular formula C12H20F2O2 B14403306 2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol CAS No. 89654-39-7

2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol

Katalognummer: B14403306
CAS-Nummer: 89654-39-7
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: GHDNTZZXKBGZQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is a compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a bicyclohexane structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Eigenschaften

CAS-Nummer

89654-39-7

Molekularformel

C12H20F2O2

Molekulargewicht

234.28 g/mol

IUPAC-Name

2-fluoro-1-(2-fluoro-1-hydroxycyclohexyl)cyclohexan-1-ol

InChI

InChI=1S/C12H20F2O2/c13-9-5-1-3-7-11(9,15)12(16)8-4-2-6-10(12)14/h9-10,15-16H,1-8H2

InChI-Schlüssel

GHDNTZZXKBGZQK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)F)(C2(CCCCC2F)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclohexane modules, which can be further derivatized through various transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition process. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols or alkanes.

Wissenschaftliche Forschungsanwendungen

2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Difluorocyclohexane: Similar in structure but lacks the hydroxyl groups.

    1,1’-Bi(cyclohexane)-2,2’-diol: Similar but without the fluorine atoms.

    2,2’-Dichloro[1,1’-bi(cyclohexane)]-1,1’-diol: Similar but with chlorine atoms instead of fluorine.

Uniqueness

2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.